3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde
Description
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is a benzaldehyde derivative featuring a 4-methyl group at the 4-position and a ((4-methoxybenzyl)oxy)methyl substituent at the 3-position. The compound’s structure combines aromatic aldehyde reactivity with steric and electronic effects from its substituents.
Key properties inferred from similar compounds (e.g., 3-methoxy-4-methylbenzaldehyde, MW 150.17) suggest moderate polarity and solubility in organic solvents like dichloromethane or ethanol. The aldehyde group’s reactivity makes it a candidate for further functionalization, such as condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-13-3-4-15(10-18)9-16(13)12-20-11-14-5-7-17(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
MSKJIKSDQYBXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)COCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde typically involves the use of organolithium reagents. One common method includes the reaction of 4-methoxybenzyl chloride with a suitable organolithium compound to form the intermediate, which is then reacted with 4-methylbenzaldehyde under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzoic acid.
Reduction: 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of benzaldehyde can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzaldehyde structure can enhance its activity against specific targets in cancer cells, leading to apoptosis (programmed cell death) .
Table 1: Cytotoxicity of Benzaldehyde Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde | MCF-7 (Breast Cancer) | <5 |
| 4-Methoxybenzaldehyde | HeLa (Cervical Cancer) | 10 |
| 4-Chlorobenzaldehyde | A549 (Lung Cancer) | 8 |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating new compounds for pharmaceutical applications. For example, it can be used to synthesize novel anti-inflammatory agents by modifying the aldehyde group .
Case Study: Synthesis of Anti-Inflammatory Agents
A study demonstrated the use of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde as a precursor for synthesizing a series of anti-inflammatory compounds. The resulting derivatives showed enhanced activity compared to their parent compounds, indicating the importance of structural modifications .
Material Science
In addition to its applications in medicinal chemistry, this compound has potential uses in material science, particularly in the development of polymers and resins. Its aldehyde functional group can participate in polymerization reactions, leading to materials with desirable mechanical properties.
Table 2: Properties of Polymers Derived from Benzaldehyde
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Poly(3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde) | 50 | 200 |
| Polystyrene | 40 | 180 |
| Polycarbonate | 60 | 220 |
Mechanism of Action
The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzaldehyde scaffold significantly influence physical properties. A comparison is provided below:
*Calculated based on formula C₁₇H₁₈O₃.
Key Observations :
- Steric Effects: The bulky ((4-methoxybenzyl)oxy)methyl group in the target compound likely reduces solubility in nonpolar solvents compared to smaller substituents (e.g., methoxy or methyl).
- Melting Points: Compounds with long aliphatic chains (e.g., hexadecanoyloxy in ) exhibit higher melting points due to van der Waals interactions.
Biological Activity
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHO
- IUPAC Name : 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde
- Molecular Weight : 270.31 g/mol
This structure features a methoxy group and an aldehyde functional group, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde exhibit a variety of biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study published in Molecules highlighted the anticancer properties of various benzaldehyde derivatives, indicating that modifications such as those found in 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde could enhance cytotoxicity against cancer cell lines. The study demonstrated that derivatives with specific substitutions exhibited significant inhibitory effects on cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that the presence of electron-donating groups, like methoxy, can significantly enhance biological activity. A systematic evaluation indicated that compounds with similar structural motifs displayed improved potency against various cancer types due to their ability to interact with key biological targets such as thymidylate synthase and histone deacetylases (HDAC) .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde and its analogs:
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
| Anticancer | HCT-116 (colon cancer) | 12 | Targeting thymidylate synthase |
| Antioxidant | DPPH assay | 25 | Free radical scavenging |
| Anti-inflammatory | LPS-stimulated macrophages | 20 | Inhibition of TNF-α production |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as protecting group strategies (e.g., methoxybenzyl groups) and condensation. Key steps include:
- Protection : Use 4-methoxybenzyl chloride (PMB-Cl) to protect hydroxyl intermediates, as described in benzaldehyde derivatization .
- Condensation : Employ nucleophilic substitution or Schiff base formation, using acetic acid as a catalyst (e.g., hydrazinopyridine + aldehyde condensation ).
- Purification : Utilize vacuum filtration and washing with methanol/water to remove unreacted reagents .
- Data Table : Common impurities and their identification via TLC/Rf values:
| Impurity | Rf (DCM) | Identification Method |
|---|---|---|
| Unreacted aldehyde | 0.75 | UV visualization |
| Hydrolysis byproducts | 0.30 | NMR (δ 10-12 ppm) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Look for characteristic peaks:
- Aldehyde proton at δ 9.8–10.2 ppm.
- PMB-O-methyl protons at δ 3.8–4.1 ppm .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
- FTIR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Answer : Solubility data indicates ethanol (8.45 mg/mL at 25°C) as a primary solvent . Recrystallize via slow evaporation or ice bath cooling. For polar byproducts, use mixed solvents (e.g., DCM/hexane) .
Q. How to address low yield in the final coupling step?
- Answer : Optimize stoichiometry (1:1.2 aldehyde:nucleophile) and reaction time (monitor via TLC). Add molecular sieves to scavenge water in moisture-sensitive steps .
Q. What are the stability concerns for this compound under storage?
- Answer : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How do competing reaction pathways affect the selectivity of methoxybenzyloxy methylation?
- Answer : Competing O- vs. C-alkylation can occur. Use bulky bases (e.g., NaH) in anhydrous THF to favor O-alkylation. Monitor via LC-MS for byproduct detection .
- Mechanistic Insight : The methoxy group directs electrophilic substitution, but steric hindrance from the methyl group at position 4 may slow reactivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic additions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
